4-(Benzyloxy)-N-phenylaniline is an organic compound classified as an aniline derivative, characterized by a benzyloxy group attached to the para position of the aniline ring and a phenyl group linked to the nitrogen atom. Its chemical structure is defined by the formula CHN O, with a molecular weight of 201.25 g/mol. This compound is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science.
The synthesis of 4-(benzyloxy)-N-phenylaniline can be accomplished through various methods:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during the Suzuki-Miyaura coupling reactions, significantly reducing production costs while improving yield.
The molecular structure of 4-(benzyloxy)-N-phenylaniline features:
4-(Benzyloxy)-N-phenylaniline can participate in various chemical reactions:
The mechanism of action for 4-(benzyloxy)-N-phenylaniline largely depends on its application, particularly in biological systems where it may interact with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of biochemical pathways, which is crucial for its potential use in medicinal chemistry .
Relevant data from studies indicate that the compound maintains high purity levels (>97%) when synthesized under controlled conditions using techniques like high-performance liquid chromatography .
4-(Benzyloxy)-N-phenylaniline has several scientific applications:
4-(Benzyloxy)-N-phenylaniline is an aromatic amine derivative characterized by the presence of a benzyl-protected phenolic ether and a secondary amine linkage to a phenyl group. This compound serves as a versatile synthon in advanced organic synthesis and materials science due to its bifunctional reactivity. Its structural features enable diverse chemical transformations, positioning it as a critical intermediate for complex molecule assembly across pharmaceutical and materials chemistry domains.
4-(Benzyloxy)-N-phenylaniline (IUPAC name: N-(4-(benzyloxy)phenyl)aniline) possesses the molecular formula C₁₉H₁₇NO and a molecular weight of 275.35 g/mol [1]. Its structure integrates two key moieties:
Table 1: Core Identifiers of 4-(Benzyloxy)-N-phenylaniline
Property | Value |
---|---|
CAS Registry Number | 883-19-8 |
Molecular Formula | C₁₉H₁₇NO |
Molecular Weight | 275.35 g/mol |
IUPAC Name | N-(4-(benzyloxy)phenyl)aniline |
Key Functional Groups | Secondary amine, benzyl ether |
Spectroscopic characterization reveals distinctive features:
The synthesis of 4-(benzyloxy)-N-phenylaniline derivatives evolved through three key phases:
Early Synthetic Routes (Pre-2000s):Classical methods relied on Ullmann condensation between 4-benzyloxyaniline and iodobenzene, requiring temperatures >180°C and copper catalysts. These conditions afforded low yields (<45%) due to competitive ether cleavage and tar formation [3] [5].
Protecting Group Strategies (2000–2015):Identification of benzyl as a robust protecting group revolutionized access to this scaffold. A representative protocol involves:
Step 1: Benzylation of 4-aminophenol → 4-(benzyloxy)aniline Step 2: Pd-catalyzed amination with bromobenzene
This approach improved yields to 60–75% but suffered from Pd residue contamination and anhydrous requirements [2].
These advances transformed 4-(benzyloxy)-N-phenylaniline from a challenging target to a readily accessible building block for complex architectures.
Pharmaceutical Synthesis
4-(Benzyloxy)-N-phenylaniline serves as a precursor to β-lactam antibiotics with anti-tubercular activity. Sonochemical cyclization of its Schiff base derivatives yields azetidinones exhibiting potent inhibition (IC₅₀ <1 µg/mL) against Mycobacterium tuberculosis H37Rv. Molecular docking confirms high-affinity binding (>80% occupancy) to the InhA enzyme active site—a key target for tuberculosis therapeutics [3].
Table 2: Bioactive Derivatives Derived from 4-(Benzyloxy)-N-phenylaniline
Derivative Class | Biological Activity | Key Finding |
---|---|---|
Azetidin-2-ones (β-lactams) | Anti-tubercular | IC₅₀: 0.2–0.8 µg/mL against MTB |
Chalcone-hybrids | Broad-spectrum antimicrobial | 85% growth inhibition at 10 µM |
Schiff bases | HeLa cell cytotoxicity screening | Non-cytotoxic up to 50 µM |
Advanced Materials Chemistry
In materials science, benzyloxy-modified chalcones derived from this scaffold exhibit exceptional nonlinear optical (NLO) properties. Key breakthroughs include:
Drug Discovery Platforms
Computational profiling confirms drug-likeness for derivatives:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: